

Initial Characterization of (2-Oxoindolin-6-yl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Oxoindolin-6-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of **(2-Oxoindolin-6-yl)boronic acid**, a valuable building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes its spectroscopic and spectrometric data.

Chemical and Physical Properties

(2-Oxoindolin-6-yl)boronic acid is a solid at room temperature. The following table summarizes its key chemical identifiers and physical properties.

Property	Value
IUPAC Name	(2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid
CAS Number	1217500-61-2
Molecular Formula	C ₈ H ₈ BNO ₃
Molecular Weight	176.97 g/mol
Physical Form	Solid
Storage Conditions	Inert atmosphere, room temperature, keep in dark place

Synthesis and Characterization

The synthesis of **(2-Oxoindolin-6-yl)boronic acid** can be achieved from the corresponding 6-bromo-1,3-dihydro-2H-indol-2-one. A common and effective method is the palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol: Synthesis of **(2-Oxoindolin-6-yl)boronic acid**

This protocol describes the synthesis of **(2-Oxoindolin-6-yl)boronic acid** from 6-bromo-1,3-dihydro-2H-indol-2-one via a Miyaura borylation reaction.

Materials:

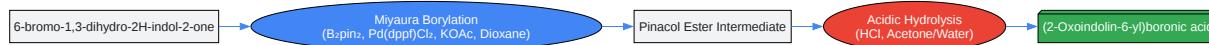
- 6-bromo-1,3-dihydro-2H-indol-2-one
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- Potassium acetate ($KOAc$)
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (HCl)
- Ethyl acetate ($EtOAc$)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

- Add anhydrous 1,4-dioxane to the flask.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester intermediate.
- Dissolve the crude intermediate in a mixture of acetone and water.
- Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature for 2-4 hours to effect deprotection.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(2-Oxoindolin-6-yl)boronic acid**.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final product.

Workflow Diagram:



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Synthesis of (2-Oxoindolin-6-yl)boronic acid.

Spectroscopic and Spectrometric Data

The structural confirmation of the synthesized **(2-Oxoindolin-6-yl)boronic acid** is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected data is summarized below.

Technique	Expected Observations
¹ H NMR	Aromatic protons of the oxindole ring, a singlet for the -CH ₂ - group of the oxindole, and a broad singlet for the B(OH) ₂ protons. The chemical shifts will vary depending on the solvent.
¹³ C NMR	Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon of the oxindole core. The carbon attached to the boron atom will also be visible.
Mass Spec.	The mass spectrum should show the molecular ion peak [M+H] ⁺ or other relevant adducts, confirming the molecular weight of the compound.

Biological Activity and Signaling Pathways

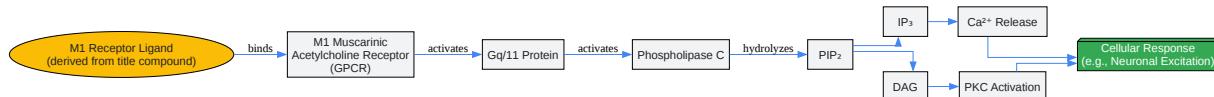
Currently, there is no specific publicly available data on the direct biological activity of **(2-Oxoindolin-6-yl)boronic acid** itself. However, its derivatives have been utilized as key precursors in the synthesis of pharmacologically active molecules. For instance, a derivative of **(2-Oxoindolin-6-yl)boronic acid** serves as a precursor for the synthesis of PET tracers targeting M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions and are targets for Alzheimer's disease and schizophrenia research.^[1]

The boronic acid moiety is a versatile functional group in drug design. It can act as a bioisostere for other functional groups and is known to form reversible covalent bonds with diols, a feature exploited in various therapeutic and diagnostic applications.

Potential Signaling Pathway Involvement:

Given its use in the development of M1 muscarinic acetylcholine receptor ligands, compounds derived from **(2-Oxoindolin-6-yl)boronic acid** are expected to interact with G-protein coupled

receptor (GPCR) signaling pathways.



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Potential M1 receptor signaling pathway.

Conclusion

(2-Oxoindolin-6-yl)boronic acid is a key synthetic intermediate with significant potential in drug discovery, particularly for the development of neurological agents. The synthetic protocol provided herein offers a reliable method for its preparation, and the characterization data serves as a benchmark for its identification and quality control. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
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